2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
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Overview
Description
2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound features a naphthalene ring, which is known for its stability and aromatic properties, making it a valuable component in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves multiple steps:
Formation of the Naphthalene Derivative: The process begins with the preparation of a naphthalene derivative through nitration and subsequent reduction to form the amino-naphthalene compound.
Amidation Reaction: The amino-naphthalene is then reacted with a suitable carboxylic acid derivative under amidation conditions to introduce the oxobutanoic acid moiety.
Dimethylamino Propylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Naphthoquinones.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol share the naphthalene core but differ in functional groups.
Amino Acid Derivatives: Compounds such as N-acetylcysteine and N-acetylglutamate have similar amide linkages but different side chains.
Uniqueness
2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is unique due to its combination of a naphthalene ring with a dimethylamino propyl group and an oxobutanoic acid moiety, providing a distinct set of chemical properties and reactivity patterns.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-22(2)11-5-10-20-17(19(24)25)13-18(23)21-16-9-8-14-6-3-4-7-15(14)12-16/h3-4,6-9,12,17,20H,5,10-11,13H2,1-2H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHOSMHGVIXCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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